![molecular formula C23H26N2O3 B2450909 tert-Butyl (Z)-(3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate CAS No. 2177269-91-7](/img/structure/B2450909.png)
tert-Butyl (Z)-(3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines. It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
Synthesis Analysis
Carbamates can be synthesized by amination (carboxylation) or rearrangement . A series of new tert-butyl 2-(substituted benzamido)phenylcarbamate were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .
Molecular Structure Analysis
The molecular weight of tert-Butyl carbamate is 117.1463 . The 3D structure may be viewed using Java or Javascript .
Chemical Reactions Analysis
Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions . A copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates provides carbamates under mild conditions .
Physical And Chemical Properties Analysis
The molecular weight of tert-Butyl carbamate is 117.1463 . The 3D structure may be viewed using Java or Javascript .
Wissenschaftliche Forschungsanwendungen
Crystallography and Structural Analysis
tert-Butyl carbamate derivatives have been extensively studied for their crystallographic properties. The molecule's structure has been characterized using techniques like FT-NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction, revealing intricate details about its crystalline structure, molecular conformation, and intermolecular interactions. These studies provide valuable insights into the compound's physical properties and potential applications in material science and engineering (Kant, Singh, & Agarwal, 2015).
Chemical Synthesis and Modification
The synthesis and modification of tert-butyl carbamate compounds have been subjects of research, focusing on their preparation through various chemical reactions. Research has been conducted to optimize reaction conditions and synthesize intermediates for target molecules, highlighting the compound's role in complex synthesis processes and its potential applications in developing new pharmaceuticals and industrial chemicals (Zhang et al., 2022).
Applications in Organic Synthesis
Research has also delved into the applications of tert-butyl carbamate compounds in organic synthesis, exploring their use in reactions like the Diels-Alder reaction. This demonstrates the compound's versatility and potential as a building block in organic chemistry, contributing to the synthesis of complex organic molecules with a wide range of applications in pharmaceuticals, materials science, and other fields (Padwa, Brodney, & Lynch, 2003).
Advanced Material Research
The tert-butyl carbamate compound has been studied in advanced material research, focusing on its synthesis and application in the development of novel materials with unique properties. This research is crucial for expanding the applications of tert-butyl carbamate compounds in various industries, including electronics, pharmaceuticals, and materials engineering (Tang et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(6H-benzo[c][1]benzazocin-5-yl)-3-oxopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-23(2,3)28-22(27)24-15-14-21(26)25-16-19-10-5-4-8-17(19)12-13-18-9-6-7-11-20(18)25/h4-13H,14-16H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMSVSMDFTZSTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)N1CC2=CC=CC=C2C=CC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (Z)-(3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate](/img/structure/B2450828.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2450830.png)
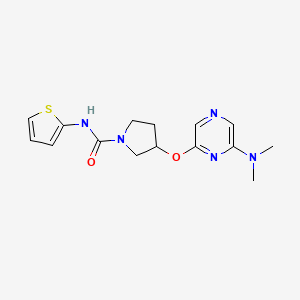
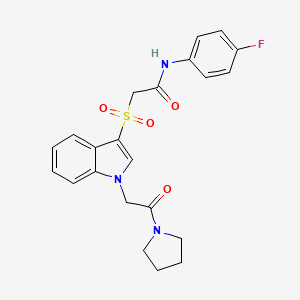
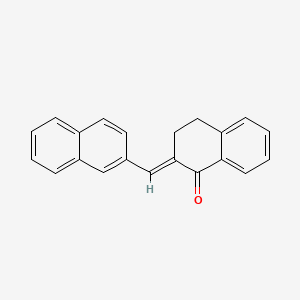
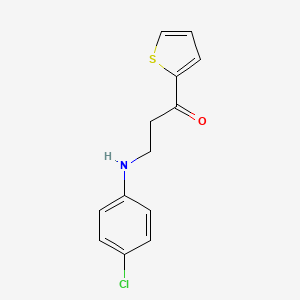

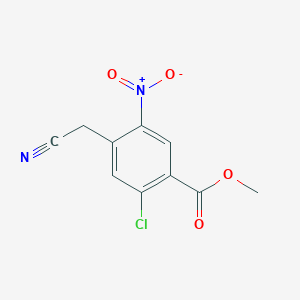
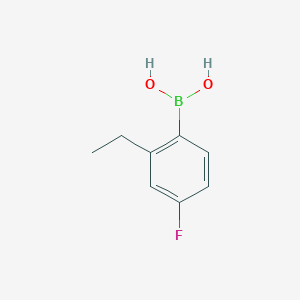
![(8-(Azepan-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone](/img/structure/B2450843.png)
![3-[(4-chlorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2450844.png)
![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2450845.png)
![N-ethyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2450847.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2450849.png)